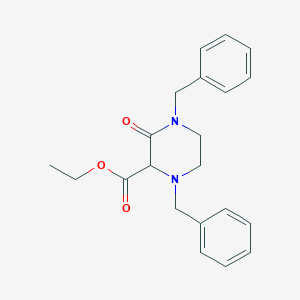

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate

Descripción general

Descripción

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is a chemical compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4 g/mol. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

The synthesis of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with benzyl halides under specific conditions. One common method includes the use of ethyl chloroformate and benzylamine as starting materials, followed by a series of reactions involving protection and deprotection steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring in the compound allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparación Con Compuestos Similares

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can be compared with other piperazine derivatives such as:

Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Similar structure but lacks the oxo group, which may result in different biological activities.

1,4-Dibenzylpiperazine: A simpler derivative without the ester and oxo groups, used in different chemical and biological contexts.

N-Boc-piperazine: A protected form of piperazine used in peptide synthesis and other organic reactions.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities.

Actividad Biológica

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate (CAS No. 72351-59-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with two benzyl substituents and an ethyl ester functional group. This structure is significant as it influences the compound's lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including this compound. A notable investigation utilized the Resazurin Microtiter Assay to evaluate the compound's efficacy against Mycobacterium tuberculosis (Mtb). While the compound itself did not exhibit significant activity against Mtb, related derivatives showed promising results, indicating that modifications to the piperazine scaffold can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR of piperazine derivatives has been extensively studied to identify key structural features that contribute to their biological activities. For this compound:

- Substituents : The presence of benzyl groups enhances lipophilicity, which is crucial for cellular uptake.

- Functional Groups : The carboxylate group may facilitate interactions with biological targets through ionic or hydrogen bonding.

Table 1 summarizes the relationship between structural modifications and biological activity based on various studies.

Case Study 1: BACE1 Inhibition

A series of studies focused on piperazine derivatives as inhibitors of β-secretase enzyme (BACE1), which is implicated in Alzheimer's disease. This compound was evaluated alongside other derivatives. One study reported a derivative with an IC50 value of 2 nM against BACE1, suggesting that modifications to the piperazine core can yield potent inhibitors .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that certain piperazine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models. While specific data for this compound are sparse, related compounds show promise in this area .

Propiedades

IUPAC Name |

ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQXWJUIUKNDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.